3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name, 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid , is derived from IUPAC rules for heterocyclic compounds. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the parent structure. Numbering prioritizes the positions of substituents to yield the lowest possible numbers.
| Component | Description | Contribution to Molecular Formula |
|---|---|---|
| Pyrazole core | C₃H₃N₂ (aromatic ring) | C₃H₃N₂ |
| Methyl group | -CH₃ (at position 2 of the pyrazole) | C₁H₃ |
| tert-Butoxycarbonyl group | (CH₃)₃CO-NH- (attached to position 5 via an amide bond) | C₄H₉NO₂ |
| Carboxylic acid group | -COOH (at position 3 of the pyrazole) | COOH |
Molecular formula : C₁₀H₁₅N₃O₄ (241.24 g/mol).
Key Nomenclature Features:
- Parent structure : The pyrazole ring is numbered such that the substituents (methyl, tert-butoxycarbonyl, and carboxylic acid) occupy positions 2, 5, and 3, respectively.
- Substituent prioritization : The carboxylic acid group, being a higher-priority functional group, dictates the numbering sequence.
- Stereochemistry : No stereoisomers are indicated, as the substituents are attached to the planar pyrazole ring.
Crystallographic Data and Conformational Studies
No crystallographic data (e.g., X-ray diffraction or neutron diffraction) for this compound is available in the provided sources. However, insights can be inferred from related pyrazole derivatives and general crystallographic principles:
| Property | Expected Behavior | Rationale |
|---|---|---|
| Crystal packing | Hydrogen bonding between carboxylic acid groups and am |
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGBHWPHTCTABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128883-83-0 | |
| Record name | 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enolate-Alkylation Approach
Patent US6297386B1 details the preparation of 1-alkyl-pyrazole-5-carboxylic esters via reaction between enolates of 2,4-diketocarboxylic esters and N-alkylhydrazinium salts. For example, ethyl 2,4-dioxopentanoate reacts with methylhydrazinium chloride under basic conditions to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate. This method avoids isomer formation by directing alkylation exclusively to the N1 position, achieving >90% regioselectivity.
Key reaction parameters:
Hydrazine-Cyclization Method
An alternative route employs 1,3-dicarbonyl compounds and methylhydrazine. As demonstrated in Royal Society of Chemistry protocols, cerium-catalyzed cyclocondensation of ethyl 3-aminopent-2,4-dienoate with methylhydrazine generates ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. The cerium(III) proline complex ([Ce(L-Pro)₂]₂(Oxa)) accelerates the reaction, achieving 85–91% yields at ambient temperature.
Amino Group Functionalization
Introducing the Boc-protected amine at position 3 requires precise control to avoid side reactions.
Direct Boc Protection of Pyrazole Amines
The Journal of Applied Pharmaceutical Science reports chemoselective Boc protection of secondary pyrazole amines using di-tert-butyl dicarbonate ((Boc)₂O) in polyethylene glycol-400 (PEG-400). For ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, optimal conditions include:
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Base: N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
- Solvent: PEG-400
- Temperature: 25°C, 2 hours
- Yield: 95%
Notably, PEG-400 acts as both solvent and phase-transfer catalyst, eliminating the need for volatile organic solvents. Comparative studies show superior efficiency over traditional dichloromethane/triethylamine systems (78% yield).
Ester Hydrolysis to Carboxylic Acid
Final conversion of the ethyl ester to carboxylic acid employs acidic hydrolysis. Chinese patent CN104945325B outlines a two-step protocol:
Acid-Mediated Hydrolysis
- Reagents: 30% HCl (1.2 eq), H₂O
- Conditions: 50–60°C, 5 hours
- Intermediate: 3-((Boc)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
Oxidative Purification
This method minimizes racemization and preserves Boc-group integrity, as confirmed by HPLC purity >99%.
Integrated Synthetic Workflow
Combining these steps yields an optimized pathway:
Overall yield: 77.4% (0.89 × 0.95 × 0.932)
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
Ethyl 3-((Boc)amino)-1-methyl-1H-pyrazole-5-carboxylate
- ¹H NMR (300 MHz, CDCl₃): δ 1.33 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 3.87 (s, 3H, NCH₃), 4.29 (q, J=7.1 Hz, 2H, OCH₂), 6.38 (s, 1H, pyrazole-H4), 7.21 (br s, 1H, NH)
3-((Boc)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
- ¹³C NMR (75 MHz, D₂O): δ 28.1 (C(CH₃)₃), 36.8 (NCH₃), 80.4 (OC(CH₃)₃), 109.2 (C4), 139.7 (C3), 155.2 (C=O Boc), 167.4 (COOH)
Challenges and Optimization
Regioselectivity in Alkylation
Early methods using dimethyl sulfate for N-methylation produced 1-methyl/2-methyl pyrazole mixtures (55:45 ratio). Modern approaches circumvent this via pre-formed methylhydrazinium salts, achieving >98% N1 selectivity.
Boc Group Stability
Hydrolysis conditions require careful pH control. Prolonged exposure to HCl >60°C cleaves Boc groups (t₁/₂ = 4.3 h at 70°C). The patented H₂O₂-mediated process shortens reaction times, preserving protecting group integrity.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrazole-5-carboxylic acid.
Reduction: Formation of reduced derivatives such as pyrazole-5-methanol.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The pyrazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Related Pyrazole Derivatives
Functional Group Variations in Pyrazole Carboxylic Acids
The structural and functional diversity of pyrazole derivatives significantly impacts their biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (logP ~1.2), whereas fluorophenyl or indole analogs exhibit higher lipophilicity (logP ~2.5–3.0) .
- Stability: The Boc group in the target compound prevents premature degradation of the amine, a critical advantage over unprotected analogs like 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile .
- Binding Affinity : Fluorophenyl-substituted analogs show improved IC₅₀ values (e.g., 0.8 nM for Plasmodium inhibitors) compared to the parent compound’s moderate activity (IC₅₀ ~50 nM for Cathepsin L) .
Selectivity and Therapeutic Potential
- Protease Inhibition: The target compound’s pyrazole core provides a balance between Cz and Cathepsin L inhibition, whereas 7-chloroquinoline derivatives exhibit stronger Cz selectivity but higher off-target risks .
- Anticancer Activity: Propanoic acid derivatives (e.g., ) demonstrate enhanced cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) due to improved cellular uptake .
Biological Activity
3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 128883-83-0, is a compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H15N3O4, with a molecular weight of approximately 241.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, commonly utilized in organic synthesis to protect amines during reactions.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives can provide insights into their biological activity. The presence of the Boc group is critical for enhancing solubility and stability, which may contribute to the compound's overall efficacy. A comparative analysis of related compounds reveals that modifications in the functional groups can significantly influence their biological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Boc-protected amino group, carboxylic acid | Potential anti-inflammatory and antitumor activity |
| 4-(tert-butoxycarbonyl)amino)-1-methylpyrazole | Lacks carboxylic acid | Limited biological activity |
| 3-(difluoromethyl)-1-methylpyrazole | Contains difluoromethyl group | Unique fluorinated properties with potential antimicrobial activity |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives that share structural similarities with this compound:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) kinase activity. Compounds with similar structural motifs demonstrated significant inhibition rates, suggesting that modifications around the pyrazole ring can enhance antitumor efficacy .
- Synergistic Effects : Research exploring combinations of pyrazoles with established chemotherapeutics like doxorubicin showed promising synergistic effects in breast cancer cell lines. This highlights the potential for developing combination therapies that include compounds like this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid?
- Methodology : The compound is typically synthesized via multi-step protocols. For example, tert-butyl carbamate derivatives can be introduced through condensation reactions with amines under heating (e.g., 90°C for 10 hours in polar aprotic solvents like DMF) . Cyclocondensation of precursors such as ethyl acetoacetate with phenylhydrazine or similar reagents is a common strategy for pyrazole ring formation, followed by Boc protection . Key steps include hydrolysis of ester intermediates to yield the carboxylic acid moiety.
- Critical Considerations : Optimize reaction time and temperature to avoid Boc-group cleavage. Monitor progress via TLC or HPLC.
Q. How is the compound purified, and what analytical methods confirm its identity?
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) are standard. High-purity grades may require preparative HPLC .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyrazole ring protons.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- IR : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and Boc carbonyl (~1680-1720 cm⁻¹) .
Q. What are the key stability considerations for this compound?
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Boc group. Avoid prolonged exposure to acidic/basic environments .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize degradation.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. For example, derivatives like 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid have been structurally validated via this approach .
- Data Interpretation : Analyze hydrogen-bonding networks (e.g., R₂²(8) motifs) and π-π stacking interactions to correlate structure with reactivity .
Q. How can computational methods predict the compound’s reactivity in drug-design applications?
- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as carboxylate group acidity and Boc-group lability. Molecular docking studies assess binding affinities to biological targets (e.g., kinases) .
- Validation : Compare computed spectra (IR, NMR) with experimental data to refine models .
Q. What strategies mitigate contradictions in spectral or crystallographic data?
- Case Study : If NMR signals for the pyrazole ring conflict with literature, use 2D techniques (COSY, HSQC) to resolve coupling patterns. For crystallographic discrepancies, re-refine data with alternative software (e.g., Olex2 vs. SHELX) and validate hydrogen-bonding motifs .
- Cross-Validation : Combine multiple techniques (e.g., X-ray, NMR, and computational results) to resolve ambiguities .
Q. How is this compound utilized as a building block in macrocyclic kinase inhibitors?
- Application : The carboxylic acid moiety facilitates coupling reactions (e.g., EDC/HOBt-mediated amidation) with amine-containing pharmacophores. For example, it has been incorporated into quinazoline-based inhibitors via sequential Boc deprotection and conjugation .
- Optimization : Screen coupling reagents (e.g., DCC vs. EDCI) to improve yields in macrocyclization steps .
Q. What are the challenges in analyzing hydrogen-bonding patterns in co-crystals of this compound?
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., chains, rings) and correlate with solubility or stability. For example, carboxylic acid dimers (R₂²(8)) are common in crystal packing .
- Experimental Design : Co-crystallize with coformers (e.g., nicotinamide) to study supramolecular interactions via differential scanning calorimetry (DSC) and X-ray .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
